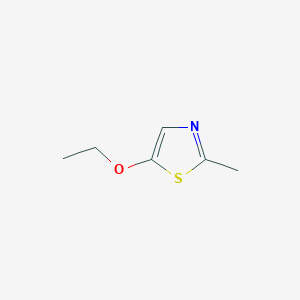

5-Ethoxy-2-methyl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

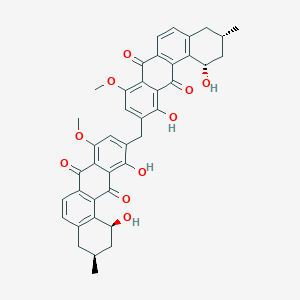

The compound "5-Ethoxy-2-methyl-1,3-thiazole" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are important in medicinal chemistry due to their biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. They are known for their applications in pharmaceuticals, with some derivatives showing potent inhibitory activities against enzymes like 5-lipoxygenase (5-LPO) , fungicidal and antiviral activities , and as serotonin-3 receptor antagonists .

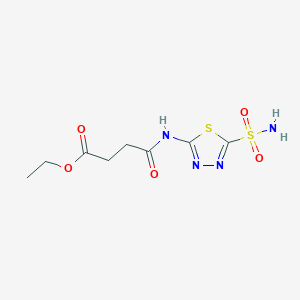

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of (methoxyalkyl)thiazoles involves the consideration of the enzyme active site model leading to compounds with high in vitro potency, requiring specific substituents such as methoxy, thiazolyl, and naphthyl groups . Another approach is the Ugi reaction, which has been used to synthesize 5-methyl-1,2,3-thiadiazoles with significant biological activities . Additionally, the fusion of α-amino acid esters with aromatic aldehydes can yield oxazolidines and thiazolidines, which upon dehydrogenation can form thiazoles .

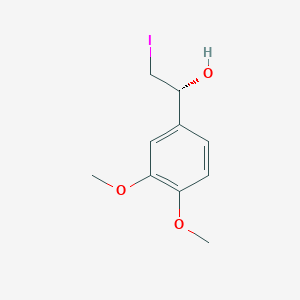

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. For example, the resolution of enantiomers of a (methoxyalkyl)thiazole showed that one enantiomer was significantly more potent than the other, indicating the importance of stereochemistry in the interaction with biological targets . The crystal structures of 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl derivative have been determined, showing different packing modes and hydrogen-bonding associations compared to the unsubstituted derivative .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for the development of compounds with desired biological activities. For instance, the reaction of 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one with carbon disulfide and phenyl isothiocyanate leads to the formation of ketene dithioacetal fragment-containing derivatives . The reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can yield thiazoles, which can be further modified to produce compounds with better stabilized push-pull systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents at specific positions on the thiazole ring can significantly alter these properties, which in turn affects their biological activity and pharmacokinetic profile. For example, the presence of an ethoxy group in the 5-position of a thiadiazole ring has been shown to contribute to the compound's antiviral activity . The meso-ionic nature of some thiazole derivatives, such as those described in paper , also highlights the diversity of chemical properties that these compounds can exhibit.

将来の方向性

Thiazole derivatives, including 5-Ethoxy-2-methyl-1,3-thiazole, have potential for further exploration due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and studying their biological activities, as well as exploring their potential applications in medicine and other fields .

特性

IUPAC Name |

5-ethoxy-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAHRAUNIDYZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-methyl-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)